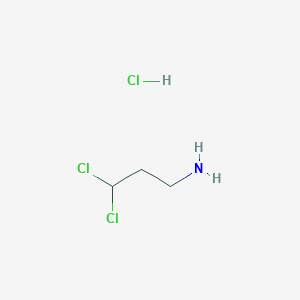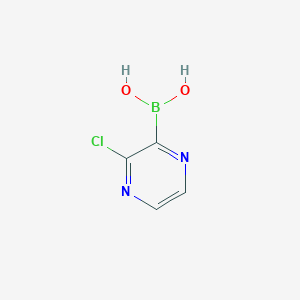
3-Chloropyrazin-2-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-chloropyrazin-2-yl)boronic acid is an organoboron compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropyrazin-2-yl)boronic acid typically involves the borylation of 3-chloropyrazine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of (3-chloropyrazin-2-yl)boronic acid follows similar synthetic routes but is optimized for scale. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents are fed into the reactor at controlled rates, and the product is continuously extracted and purified .
化学反応の分析
Types of Reactions
(3-chloropyrazin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the product is typically a biaryl compound, which is valuable in pharmaceuticals and materials science .
科学的研究の応用
(3-chloropyrazin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential in developing new therapeutic agents, especially in oncology.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (3-chloropyrazin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
類似化合物との比較
Similar Compounds
(2-chloropyridin-3-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
(4-chlorophenyl)boronic acid: Contains a phenyl ring with a chlorine substituent at the 4-position.
Uniqueness
(3-chloropyrazin-2-yl)boronic acid is unique due to its pyrazine ring, which imparts different electronic properties compared to pyridine or phenyl rings. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry .
特性
分子式 |
C4H4BClN2O2 |
|---|---|
分子量 |
158.35 g/mol |
IUPAC名 |
(3-chloropyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H |
InChIキー |
VMUGDPWCNGYPHK-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=CN=C1Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


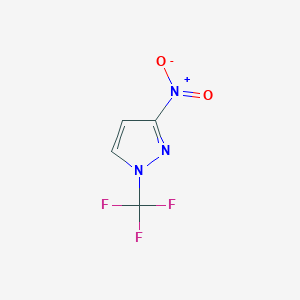
![4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13455345.png)
![2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
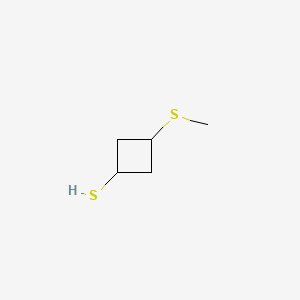
![6',8'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13455364.png)
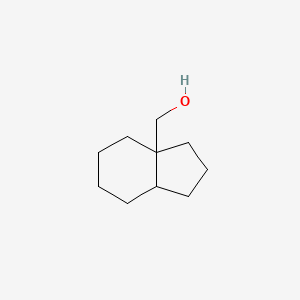
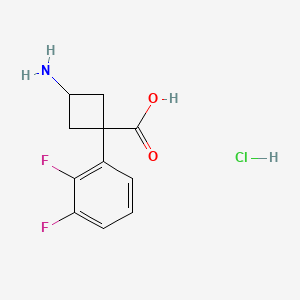
![1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B13455373.png)
amine hydrochloride](/img/structure/B13455375.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid hydrochloride](/img/structure/B13455376.png)
![Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate](/img/structure/B13455381.png)
![O-[(4-ethoxyphenyl)methyl]hydroxylamine hydrochloride](/img/structure/B13455383.png)
![2-chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B13455389.png)
